molecular formula C80H102ClN15O15S B10839061 [Ncy(SO,methyl)10]acyline

[Ncy(SO,methyl)10]acyline

Cat. No.: B10839061
M. Wt: 1581.3 g/mol
InChI Key: SELUBVJEWYERMJ-DDPYUAONSA-N
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Description

[Ncy(SO,methyl)10]acyline is a complex organic compound with the molecular formula C80H102ClN15O15S. It contains a variety of functional groups, including amides, amines, and aromatic rings

Preparation Methods

The synthesis of [Ncy(SO,methyl)10]acyline involves multiple steps, including the formation of amide bonds and the incorporation of sulfur and methyl groups. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product . Industrial production methods may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity.

Chemical Reactions Analysis

[Ncy(SO,methyl)10]acyline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

[Ncy(SO,methyl)10]acyline has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as its ability to inhibit specific enzymes or modulate biological pathways.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [Ncy(SO,methyl)10]acyline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function. For example, this compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions .

Comparison with Similar Compounds

[Ncy(SO,methyl)10]acyline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C80H102ClN15O15S

Molecular Weight

1581.3 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-acetamidophenyl)propanoyl]amino]-3-(4-acetamidophenyl)propanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]-N-[(1S)-2-amino-1-methylsulfinyl-2-oxoethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C80H102ClN15O15S/c1-46(2)37-62(71(102)88-61(18-11-12-35-84-47(3)4)80(110)96-36-14-19-69(96)78(109)95-79(70(82)101)112(8)111)89-73(104)65(40-52-23-30-59(31-24-52)85-48(5)98)91-75(106)66(41-53-25-32-60(33-26-53)86-49(6)99)93-77(108)68(45-97)94-76(107)67(43-55-15-13-34-83-44-55)92-74(105)64(39-51-21-28-58(81)29-22-51)90-72(103)63(87-50(7)100)42-54-20-27-56-16-9-10-17-57(56)38-54/h9-10,13,15-17,20-34,38,44,46-47,61-69,79,84,97H,11-12,14,18-19,35-37,39-43,45H2,1-8H3,(H2,82,101)(H,85,98)(H,86,99)(H,87,100)(H,88,102)(H,89,104)(H,90,103)(H,91,106)(H,92,105)(H,93,108)(H,94,107)(H,95,109)/t61-,62-,63+,64+,65+,66-,67+,68-,69-,79-,112?/m0/s1

InChI Key

SELUBVJEWYERMJ-DDPYUAONSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCNC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@H](C(=O)N)S(=O)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)C)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)C)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CN=CC=C4)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C(=O)N)S(=O)C)NC(=O)C(CC2=CC=C(C=C2)NC(=O)C)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C

Origin of Product

United States

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